1-Boc-5,6-Dichloro-1H-indole
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Overview
Description
1-Boc-5,6-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-5,6-Dichloro-1H-indole can be synthesized through various methods. One common approach involves the chlorination of 1-Boc-indole, followed by selective chlorination at the 5 and 6 positions. The reaction typically employs reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve the desired substitution .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-5,6-Dichloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Boc-5,6-Dichloro-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-5,6-Dichloro-1H-indole depends on its specific applicationFor instance, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Boc-5,6-Dichloro-1H-indole-2-boronic acid: A boronic acid derivative with similar structural features.
1-Boc-indole: A simpler analog without the chlorine substitutions.
5,6-Dichloro-1H-indole: Lacks the Boc protecting group.
Uniqueness: this compound is unique due to the combination of the Boc protecting group and the dichloro substitutions, which enhance its stability and reactivity. This makes it a versatile intermediate for various synthetic applications, distinguishing it from other indole derivatives .
Biological Activity
1-Boc-5,6-Dichloro-1H-indole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group along with dichlorination at positions 5 and 6 of the indole ring. Its molecular formula is C13H14Cl2N2O4 with a molecular weight of approximately 329.97 g/mol . The presence of the Boc group and the dichlorinated indole structure contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Properties : The compound has shown effectiveness against various viral strains, potentially through mechanisms that disrupt viral replication.
- Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF7) with IC50 values indicating significant potency.
- Antimicrobial Effects : It possesses antimicrobial properties that make it a candidate for further exploration in treating bacterial infections.
Target Interactions
This compound interacts with specific biological targets that mediate its effects:
- Auxin Receptors : The compound acts as a potent auxin analog, influencing plant growth by binding to auxin receptors. This interaction promotes cellular elongation in plant tissues such as Avena coleoptiles and inhibits hypocotyl growth in Chinese cabbage.
- Serotonin Receptors : Research indicates that derivatives of 5,6-dichloroindole enhance selectivity for serotonin receptor subtypes (5-HT2A and 5-HT2C), which may have implications for mood disorders and other neurological conditions .
Case Studies
- Anticancer Activity :
-
Antiviral Effects :
- In vitro studies have demonstrated that this compound can inhibit viral replication in specific assays. The exact mechanism is under investigation but is believed to involve interference with viral entry or replication processes.
-
Auxin Activity :
- In laboratory settings, this compound has been shown to significantly influence plant growth parameters by promoting elongation and swelling in seedling bioassays.
Data Tables
Properties
IUPAC Name |
tert-butyl 5,6-dichloroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHMXWQXWDGZRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672113 |
Source
|
Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209183-93-6 |
Source
|
Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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